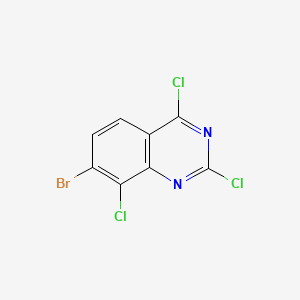

7-Bromo-2,4,8-trichloroquinazoline

Description

Properties

Molecular Formula |

C8H2BrCl3N2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

7-bromo-2,4,8-trichloroquinazoline |

InChI |

InChI=1S/C8H2BrCl3N2/c9-4-2-1-3-6(5(4)10)13-8(12)14-7(3)11/h1-2H |

InChI Key |

ZEHBTASLZKBUPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Dichloroquinazoline Derivatives as Precursors

A key step in preparing this compound is the synthesis of 2,4-dichloroquinazoline derivatives, which serve as intermediates for further halogenation at position 7 and 8. According to patent CN102584721A, a synthetic method involves:

- Reacting a triphenylphosphine oxide compound with a tertiary amine catalyst in an organic solvent at low temperature (-10 to 5 °C).

- Adding bis(trichloromethyl) carbonate dropwise, followed by heating to 5–40 °C for 10 minutes to 1 hour.

- Adding an o-aminobenzonitrile derivative or 3-(oximino)indoline-2-one derivative and heating to 80–150 °C for 1–8 hours.

- Monitoring the reaction by TLC and purifying to obtain 2,4-dichloroquinazoline derivatives.

This method allows for the efficient formation of the quinazoline core with chlorine atoms at positions 2 and 4, which are essential for subsequent halogenation steps.

Chlorination at Position 8

The chlorination at position 8 to obtain the 8-chloro substituent can be achieved by:

- Chlorination of quinazoline intermediates using chlorinating agents such as sulfuryl chloride or phosphorus oxychloride.

- Hydrolysis and subsequent chlorination steps under controlled temperature conditions to avoid over-chlorination or degradation.

Patent CN102942524A describes a mild hydrolysis and chlorination method for quinoline derivatives, which can be adapted for quinazoline systems to achieve chlorination at position 8 with high purity and yield, minimizing waste and cost.

Comparative Data Table of Preparation Steps

Analysis and Research Findings

- The synthesis of 2,4-dichloroquinazoline derivatives is well-established with reliable yields using triphenylphosphine oxide and bis(trichloromethyl) carbonate as key reagents.

- Bromination at position 7 requires careful control of reaction conditions to prevent polybromination or substitution at undesired positions. Continuous flow reactor technology offers enhanced control and scalability.

- Chlorination at position 8 benefits from mild hydrolysis-chlorination steps that reduce environmental impact and improve product purity, as demonstrated in quinoline derivatives and adaptable to quinazoline compounds.

- The combination of these steps allows for the stepwise construction of this compound with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4,8-trichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines .

Scientific Research Applications

7-Bromo-2,4,8-trichloroquinazoline has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of optoelectronic materials and sensors

Mechanism of Action

The mechanism of action of 7-Bromo-2,4,8-trichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated quinazolines and related heterocycles exhibit significant variations in reactivity, stability, and physicochemical properties depending on the type, number, and position of substituents. Below is a detailed comparison with structurally analogous compounds:

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

This compound () differs from 7-bromo-2,4,8-trichloroquinazoline by the replacement of chlorine at position 6 with fluorine at position 6. Key comparisons include:

- Steric Impact : Fluorine’s smaller atomic size reduces steric hindrance, which could improve solubility in polar solvents relative to the bulkier chlorine-substituted analog.

- Synthetic Utility : The presence of fluorine may enable regioselective functionalization via C–F bond activation, a pathway less accessible in the fully chlorinated/brominated derivative .

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

- Substitution Reactions : The bromine atom at position 2 undergoes facile substitution with secondary amines, suggesting that bromine at position 7 in this compound may similarly participate in nucleophilic displacement reactions.

- Electronic Modulation : The electron-withdrawing nature of adjacent chlorine atoms in the quinazoline derivative may further activate the bromine for substitution compared to the thiadiazole system .

Brominated Triazinones ()

Studies on 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones reveal that bromine substitution influences:

- Crystal Packing: Bromine participates in non-valent interactions (e.g., halogen-π or C–H···Br contacts), which stabilize molecular arrangements. Similar interactions are anticipated in this compound, though chlorine’s reduced polarizability may weaken such effects.

- Thermal Stability : Brominated compounds often exhibit lower melting points compared to chlorinated analogs due to weaker intermolecular forces, a trend that may extend to quinazolines .

Data Table: Comparative Analysis of Halogenated Quinazolines and Analogs

Research Findings and Implications

- Reactivity : Bromine at position 7 in quinazolines is more reactive toward nucleophiles than chlorine, as seen in thiadiazole systems .

- Structural Stability : Chlorine’s electron-withdrawing effects may counterbalance bromine’s steric demands, optimizing the compound for catalytic or ligand-based applications.

- Synthetic Challenges : The simultaneous presence of bromine and chlorine may complicate regioselective modifications, necessitating precise reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.